N-[1-methyl-2-(3-pyridinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide -

N-[1-methyl-2-(3-pyridinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide

Catalog Number: EVT-3928646
CAS Number:
Molecular Formula: C23H29N3O
Molecular Weight: 363.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (3R)-7-Hydroxy-N-((1S)-1-[[(3R,4R)-4-(3-hydroxyphenyl)- 3,4-dimethyl-1-piperidinyl]methyl]-2-methylpropyl)-1,2,3,4-tetrahydro- 3-isoquinolinecarboxamide (JDTic) [, , ]

Compound Description: JDTic is a potent and selective kappa opioid receptor antagonist. Structure-activity relationship (SAR) studies revealed the importance of specific stereochemistry and functional groups for its kappa potency and selectivity []. Notably, the presence of a second basic amino group and a second phenol group in close proximity within the N-substituent are crucial for its activity [].

2. 4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336) [, ]

Compound Description: SCH66336 is a potent farnesyl protein transferase (FPT) inhibitor with demonstrable antitumor activity []. Modifications of the benzocycloheptapyridine tricyclic ring system, particularly the introduction of bromine atoms, enhance its potency and selectivity in FPT inhibition [].

3. (3R)-7-Hydroxy-N-[(1S,2S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]methyl}-2-methylbutyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (Compound 8a) []

Compound Description: This compound is a methyl-substituted analogue of JDTic, exhibiting potent and selective kappa opioid receptor antagonism with a K(e) value of 0.03 nM at the kappa receptor []. It demonstrates high selectivity for the kappa receptor over mu and delta receptors [].

4. (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (Compound 6) []

Compound Description: This benzamide derivative is a potent antipsychotic agent with a high affinity for dopamine D-2 receptors []. It exhibits similar potency to its salicylamide analogue (FLB 463) both in vitro and in vivo []. Notably, compound 6 displays a preferential inhibition of apomorphine-induced hyperactivity, suggesting a lower tendency to induce extrapyramidal side effects [].

5. N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide (P-I-MBA) []

Compound Description: P-I-MBA is an iodobenzamide designed for sigma receptor scintigraphy []. It exhibits preferential binding to sigma receptors, which are overexpressed in breast cancer cells []. This property enables its use in visualizing primary breast tumors in vivo [].

6. (2s, 3r) -n- (2 - ((3- pyridinyl) methyl) -1-azabicyclo [2.2.2] oct-3-yl) benzofuran-2-carboxamide []

Compound Description: This compound is described as a potential therapeutic agent for disorders of the central nervous system and autonomic nervous system dysfunction [].

7. cis-N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1- pyrrolidinyl)cyclohexylamine (BD614) [, ]

Compound Description: BD614 exhibits high affinity and selectivity for sigma receptors []. Its enantiomers, BD737 and BD738, also show high binding affinity to sigma receptors, highlighting the importance of stereochemistry in their interaction []. These compounds are valuable tools for studying sigma receptor structure and function [].

Properties

Product Name

N-[1-methyl-2-(3-pyridinyl)ethyl]-2-(1-piperidinyl)-2-indanecarboxamide

IUPAC Name

2-piperidin-1-yl-N-(1-pyridin-3-ylpropan-2-yl)-1,3-dihydroindene-2-carboxamide

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

InChI

InChI=1S/C23H29N3O/c1-18(14-19-8-7-11-24-17-19)25-22(27)23(26-12-5-2-6-13-26)15-20-9-3-4-10-21(20)16-23/h3-4,7-11,17-18H,2,5-6,12-16H2,1H3,(H,25,27)

InChI Key

RXTHMUBTBCDKIN-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CN=CC=C1)NC(=O)C2(CC3=CC=CC=C3C2)N4CCCCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.